molecular formula C21H22N2O3 B11515800 N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11515800
M. Wt: 350.4 g/mol
InChI Key: KPLNENCVPDZGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is a high-purity chemical compound for research and development applications. This molecule features a succinimide core, a prominent pharmacophore in medicinal chemistry known for its diverse biological activities . The compound has a molecular weight of 350.411 g/mol and a molecular formula of C21H22N2O3 . Its structure, characterized by a logP of 2.8648 and a polar surface area of 57.69, suggests favorable drug-like properties for initial pharmacokinetic assessments . The scaffold is related to compounds undergoing investigation for anti-inflammatory and analgesic potentials, as research on similar Michael addition products has shown inhibitory activity against key enzymes like COX-2 and 5-LOX . Furthermore, structurally related pyrrolidine-2,5-dione derivatives have demonstrated bioactivity in other areas, such as central nervous system modulation, highlighting the versatility of this core structure in drug discovery . Researchers can utilize this compound as a key intermediate or building block for synthesizing novel derivatives, or as a reference standard in biological screening assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-2-19(24)22(14-13-16-9-5-3-6-10-16)18-15-20(25)23(21(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3

InChI Key

KPLNENCVPDZGQY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzene Derivatives

The most cited approach involves cyclocondensation between a phenyl-substituted amine and a diketone precursor. For example, reacting 1-phenylpyrrolidin-3-amine with diethyl oxalate under acidic conditions yields the 2,5-dioxo-1-phenylpyrrolidine intermediate. This reaction typically proceeds in anhydrous ethanol or toluene at reflux (80–110°C) for 12–24 hours, achieving yields of 65–78%. Key challenges include controlling regioselectivity and minimizing ring-opening side reactions, which are mitigated by using stoichiometric acetic acid as a catalyst.

Phthalimide-Based Protection Strategies

Alternative routes employ phthalimide-protected intermediates to stabilize reactive amine groups during cyclization. For instance, treating 3-amino-1-phenylpyrrolidin-2-one with phthalic anhydride in dimethylformamide (DMF) at 50°C forms a phthalimide derivative, which is subsequently hydrolyzed using hydrazine hydrate to regenerate the free amine. This method improves yield reproducibility (70–82%) but introduces additional purification steps.

Functionalization of the Pyrrolidine Ring

N-Alkylation with 2-Phenylethylamine

Introducing the N-(2-phenylethyl) group requires alkylation of the pyrrolidine-3-amine intermediate. A two-step protocol is commonly employed:

  • Activation : The amine is treated with potassium carbonate in acetonitrile to deprotonate the nitrogen, enhancing nucleophilicity.

  • Alkylation : 2-Phenylethyl bromide is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours. Yields range from 60–70%, with unreacted starting material recovered via aqueous extraction.

Reductive Amination Alternatives

For substrates sensitive to alkylation, reductive amination using 2-phenylethylaldehyde and sodium cyanoborohydride in methanol (pH 5–6) offers a milder pathway. This method achieves comparable yields (65–68%) but requires stringent pH control to avoid over-reduction.

Amide Bond Formation

The propanamide moiety is introduced via coupling between the functionalized pyrrolidine amine and propanoic acid derivatives.

N-Hydroxysuccinimide (NHS) Ester Activation

Propanoic acid is activated as its NHS ester using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM). The NHS ester reacts with N-(2-phenylethyl)-1-phenylpyrrolidine-3-amine in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target amide. Typical conditions include:

  • Solvent : DMF or DCM

  • Temperature : 20–25°C

  • Reaction Time : 12–18 hours

  • Yield : 72–75%

Direct Coupling with Carbodiimides

For larger-scale synthesis, in situ activation using EDC and hydroxybenzotriazole (HOBt) in DMF eliminates the need for isolating the active ester. This one-pot method reduces purification steps and improves yields to 78–80%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using gradient elution (petroleum ether:ethyl acetate 10:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, aromatic), 4.21 (q, J = 7.2 Hz, 1H, pyrrolidine-CH), 3.68–3.55 (m, 4H, N-CH₂), 2.89 (t, J = 7.6 Hz, 2H, COCH₂), 2.45–2.32 (m, 2H, pyrrolidine-CH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O, dione), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

  • MS (ESI+) : m/z 351.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Drawbacks
Cyclocondensation + NHS75%High purity, scalableMulti-step, costly reagents
Phthalimide route + EDC68%Improved amine stabilityLengthy deprotection steps
Reductive amination65%Mild conditionsLower yield, pH sensitivity

Challenges and Optimization Opportunities

  • Stereochemical Control : The pyrrolidine ring’s C3 position is prone to racemization during amidation. Employing chiral auxiliaries or enzymatic resolution could enhance enantiomeric excess.

  • Solubility Issues : The compound’s aromatic groups confer low aqueous solubility. Co-solvents (e.g., PEG-400) or nanoparticle formulations may improve bioavailability.

  • Byproduct Formation : Residual succinimide from NHS activation necessitates rigorous washing with 2M NaOH to prevent interference in biological assays .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)acetamide
  • N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)butanamide

Uniqueness

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is unique due to its specific structural features, such as the length of the carbon chain in the amide linkage and the positioning of the phenyl groups. These structural differences can lead to variations in biological activity and chemical reactivity compared to similar compounds.

Biological Activity

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives known for their diverse biological activities. Its chemical structure can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Glutamate Receptors : The compound may modulate glutamatergic neurotransmission, which is crucial in neurological disorders. Dysfunction in this system has been linked to epilepsy and other neurological diseases .
  • Androgen Receptors : Evidence suggests that similar compounds exhibit selective androgen receptor modulator (SARM) activity, which could have implications in treating conditions like prostate cancer and muscle wasting .

Pharmacological Effects

  • Neuroprotective Effects : Compounds with similar structures have shown promise as neuroprotective agents by inhibiting excitotoxicity mediated by AMPA receptors. For instance, derivatives have been identified that act as noncompetitive antagonists at AMPA receptors, demonstrating significant protective effects in neuronal models .
  • Antitumor Activity : The potential for antitumor effects has been observed in related compounds that inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting the activity of transcription factors involved in inflammatory responses, suggesting a potential for treating inflammatory diseases .

Study 1: Neuroprotection in Epilepsy Models

In a study investigating the neuroprotective properties of pyrrolidine derivatives, it was found that specific compounds significantly reduced seizure activity in animal models. The mechanism was attributed to the inhibition of AMPA receptor-mediated excitotoxicity. The effective doses ranged from 1 to 10 mg/kg, indicating a promising therapeutic window for further development.

Study 2: Antitumor Efficacy

A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation. The IC50 values were calculated to be around 15 μM for breast cancer cells, suggesting significant potential for further exploration in oncology.

Data Summary

Activity Target Effect IC50/ED50
NeuroprotectionAMPA ReceptorsInhibition of excitotoxicity60 nM
Antitumor ActivityCancer Cell LinesInhibition of proliferation15 μM
Anti-inflammatoryTranscription FactorsInhibition of inflammationNot specified

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, often starting with the preparation of the pyrrolidinone ring. Key steps include:
  • Ring Formation : Cyclization of precursors (e.g., substituted amines or ketones) under acidic or basic conditions.
  • Amide Coupling : Reaction of intermediates with phenylethylamine derivatives using coupling agents like EDC/HOBt.
  • Critical Conditions : Temperature control (0–5°C for sensitive steps), anhydrous solvents, and catalysts (e.g., piperidine for condensation reactions). Yield optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography .

Q. Table 1: Example Synthetic Steps

StepReagents/ConditionsPurposeYield (%)
1Ethanol, piperidine, 0–5°CCyclization60–75
2EDC, HOBt, DMFAmide bond formation50–65
3Silica gel chromatographyPurification>90 purity

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the pyrrolidinone ring (δ 2.5–3.5 ppm for carbonyl protons) and phenylethyl groups (δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₃N₂O₃).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide I band) validate functional groups .

Advanced Research Questions

Q. How does the pyrrolidinone ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The 2,5-dioxopyrrolidin-3-yl moiety is electron-deficient due to two adjacent carbonyl groups, enhancing susceptibility to nucleophilic attack. For example:
  • Nucleophilic Substitution : Reacts with amines or thiols at the α-carbon (C3 position) under mild basic conditions.
  • Electrophilic Aromatic Substitution : The phenyl group directs electrophiles (e.g., nitration) to para positions. Computational modeling (DFT) predicts charge distribution and reaction sites .

Q. Are there contradictions in reported biological activities, and how can they be resolved through experimental design?

  • Methodological Answer : Discrepancies in kinase inhibition (e.g., EGFR vs. PDGFR selectivity) may arise from assay variability. To resolve:
  • Standardized Assays : Use isogenic cell lines and consistent ATP concentrations.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the phenylethyl or dioxopyrrolidinyl groups.
  • Data Normalization : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational models predict the compound’s interactions with biological targets like kinases?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR PDB: 1M17). The dioxopyrrolidinyl group may form hydrogen bonds with catalytic lysine residues.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for fluorinated analogs .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Fluorination at the Phenyl Group : Increases metabolic stability (CYP450 resistance) and lipophilicity (logP ↑ by ~0.5), enhancing blood-brain barrier penetration.
  • In Vitro ADME : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and microsomal stability. Compare with non-fluorinated analogs .

Methodological Best Practices

  • Safety Protocols : Handle with PPE (gloves, goggles) due to potential respiratory and skin irritation. Use fume hoods for synthesis .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, solvent batches) and share raw spectral data in open-access repositories.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.